Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and analysis of cyclohexylcarboxylic acid derivatives, including their trans-isomers, are crucial for understanding their chemical behavior and potential applications. These compounds are involved in various chemical reactions, serving as precursors or intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of similar compounds often involves solvohydrothermal conditions, as seen in the preparation of uranyl ion complexes with trans-1,4-cyclohexanedicarboxylic acid (Thuéry & Harrowfield, 2017)^1^. Another method includes hydrogenation reactions, as demonstrated in the preparation of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid (Hong, 2004)^2^.

Molecular Structure Analysis

Molecular structure analysis, including NMR and DFT calculations, helps determine the configuration of cyclohexylcarboxylic acid derivatives. For example, the configuration of trans-4-propyl-cyclohexylcarboxylic acid was determined using NMR and DFT methods (Yuan et al., 2010)^3^.

Chemical Reactions and Properties

Cyclohexylcarboxylic acid derivatives participate in various chemical reactions, including cyclization and isomerization, which can significantly alter their physical and chemical properties. For instance, acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group can be used for stereoselective synthesis of disubstituted tetrahydrofurans (Miura et al., 2000)^4^.

Scientific Research Applications

Imatinib Mesylate Overview

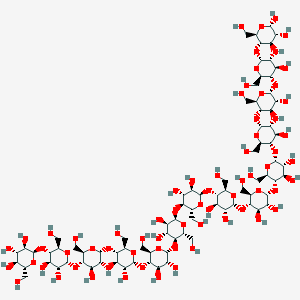

Imatinib mesylate, marketed as Gleevec, is a tyrosine kinase inhibitor primarily used in the treatment of multiple cancers, notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). Its mechanism of action is targeted, killing only cancer cells by inhibiting the BCR-Abl tyrosine kinase enzyme, a hallmark of its specificity and effectiveness in cancer therapeutics. This drug has been a paradigm in research for targeted cancer therapies, with its comprehensive profile, physico-chemical properties, methods of preparation, and analysis well-documented, showcasing its stability under various conditions and detailed degradation pathways (Al-Hadiya, Bakheit, & Abd-Elgalil, 2014).

Imatinib and Diabetes Management

Research has explored the application of Imatinib in managing diabetes, demonstrating its ability to potently counteract the disease both in humans and animal models. Studies focusing on human pancreatic islets have shown that Imatinib stimulates NF-κB signaling and islet cell survival, indicating its potential beyond oncological applications to include diabetes treatment through modulation of inflammation and cell survival mechanisms (Mokhtari, Li, Lu, & Welsh, 2011).

Imatinib in Synthesis and Characterization

The synthesis and characterization of Imatinib's key precursors, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, highlight the drug's complex chemical nature and the innovative approaches to its production. These studies underscore the efficiency and scalability of synthesis methods that are crucial for the drug's availability and affordability, reinforcing its significance in the pharmaceutical industry (Koroleva, Kadutskii, Farina, Ignatovich, Ermolinskaya, & Gusak, 2012).

Mechanism of Action Insights

Investigations into the drug's mechanism of action, particularly its interaction with protein kinases, offer profound insights into why Imatinib is effective against certain kinases like Abl but not others such as c-Src, despite structural similarities. This research has elucidated the evolutionary and molecular dynamics influencing the drug's selectivity and effectiveness, providing a foundation for developing new therapies with improved specificity and potency (Wilson, Agafonov, Hoemberger, Kutter, Zorba, Halpin, Buosi, Otten, Waterman, Theobald, & Kern, 2015).

Drug Resistance and Optimization

Understanding Imatinib resistance, particularly in CML treatment, has been a significant focus of research. Studies have identified mutations in the BCR–ABL kinase domain as a primary resistance mechanism, shedding light on the need for alternative strategies or drug modifications to overcome resistance and improve treatment outcomes for patients with advanced disease stages (Vaidya, Ghosh, & Vundinti, 2011).

Safety And Hazards

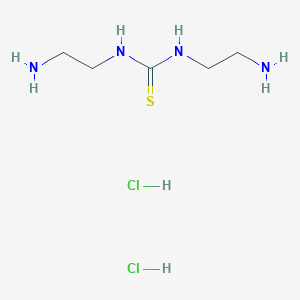

The safety data sheet for a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

CAS RN |

1356565-46-2 |

|---|---|

Product Name |

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde |

Molecular Formula |

C₄₂H₄₇N₉O₂ |

Molecular Weight |

709.88 |

synonyms |

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)

![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)